![molecular formula C20H21N3OS B4278632 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4278632.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide, also known as EPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPA is a thioacetamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide is complex and not fully understood. However, it is believed that the compound works by binding to specific receptors or enzymes in the body, thereby modulating their activity and altering cellular signaling pathways. N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has been shown to have a particular affinity for certain types of receptors, including G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which play important roles in cellular signaling pathways. N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has also been shown to modulate the function of certain receptors in the body, including G protein-coupled receptors, which are involved in a wide range of physiological processes. In addition, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide for use in lab experiments is its well-documented synthesis method and availability. The compound is readily available for research purposes and can be synthesized using relatively simple chemical reactions. In addition, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential applications in scientific research, making it a promising candidate for a range of experimental settings. However, there are also limitations to using N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of potential future directions for research on N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of new drugs based on the compound, which could have potential applications in the treatment of a range of diseases. In addition, further research is needed to fully understand the mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide and its potential side effects, which could help to inform the development of new drugs and therapies. Finally, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide could also be used as a tool for studying cellular signaling pathways and disease modeling, providing new insights into the underlying mechanisms of a range of diseases.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors in the body. As a result, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-phenyl-2-(phenylthio)acetamide has been investigated for its potential use in a range of experimental settings, including in vitro and in vivo studies of cellular signaling pathways, drug discovery, and disease modeling.
properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-2-23-15-16(14-22-23)13-21-20(24)19(17-9-5-3-6-10-17)25-18-11-7-4-8-12-18/h3-12,14-15,19H,2,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFVWBNOABPJRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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